

# Spectroscopic Analysis of 1,2-Bis(bromomethyl)-4-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: *1,2-Bis(bromomethyl)-4-nitrobenzene*

Cat. No.: *B1337785*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **1,2-Bis(bromomethyl)-4-nitrobenzene** (CAS No. 6425-66-7), focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on well-established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided.

## Introduction

**1,2-Bis(bromomethyl)-4-nitrobenzene** is a substituted aromatic compound containing a nitro group and two bromomethyl functional groups. These features make it a potentially useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected key features in its IR and mass spectra.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **1,2-Bis(bromomethyl)-4-nitrobenzene**.

## Table 1: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **1,2-Bis(bromomethyl)-4-nitrobenzene** is expected to be dominated by the characteristic absorptions of the nitro group, the aromatic ring, and the bromomethyl groups.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
Asymmetric NO <sub>2</sub> Stretch	1520 - 1560	Strong	One of the most characteristic peaks for a nitroaromatic compound.
Symmetric NO <sub>2</sub> Stretch	1340 - 1360	Strong	The second highly characteristic peak for a nitroaromatic compound.
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak	Typical for C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)	2920 - 3000	Medium to Weak	Arises from the CH <sub>2</sub> groups.
C=C Stretch (Aromatic)	1450 - 1600	Medium	A series of bands indicating the aromatic ring.
C-N Stretch	840 - 880	Medium	Stretching of the bond connecting the nitro group to the ring.
C-Br Stretch	600 - 700	Strong to Medium	Characteristic absorption for a brominated aliphatic carbon.
C-H Bend (out-of-plane)	750 - 900	Strong	The substitution pattern on the benzene ring will influence the exact position.

**Table 2: Predicted Mass Spectrometry (MS) Data**

The mass spectrum, likely obtained via Electron Ionization (EI), will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance.

Ion	Predicted m/z	Relative Abundance Pattern	Notes
$[\text{M}]^+$	307, 309, 311	1:2:1	Molecular ion peak, showing the characteristic M, M+2, and M+4 pattern for a dibrominated compound.
$[\text{M}-\text{Br}]^+$	228, 230	1:1	Loss of one bromine atom.
$[\text{M}-\text{NO}_2]^+$	261, 263, 265	1:2:1	Loss of the nitro group.
$[\text{M}-\text{CH}_2\text{Br}]^+$	214, 216	1:1	Loss of a bromomethyl radical.
$[\text{C}_7\text{H}_5\text{NO}_2]^+$	151	-	Fragment corresponding to nitrotoluene.
$[\text{C}_7\text{H}_6]^+$	90	-	Toluene fragment.
$[\text{C}_6\text{H}_4]^+$	76	-	Benzene ring fragment.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of solid organic compounds like **1,2-Bis(bromomethyl)-4-nitrobenzene**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.<sup>[1][2][3]</sup>

#### A. Attenuated Total Reflectance (ATR) Method

- Background Spectrum: Ensure the ATR crystal is clean and run a background spectrum.
- Sample Application: Place a small amount of the solid **1,2-Bis(bromomethyl)-4-nitrobenzene** sample directly onto the ATR crystal.
- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the FTIR spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

#### B. Potassium Bromide (KBr) Pellet Method

- Sample Preparation: Grind a small amount (1-2 mg) of **1,2-Bis(bromomethyl)-4-nitrobenzene** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

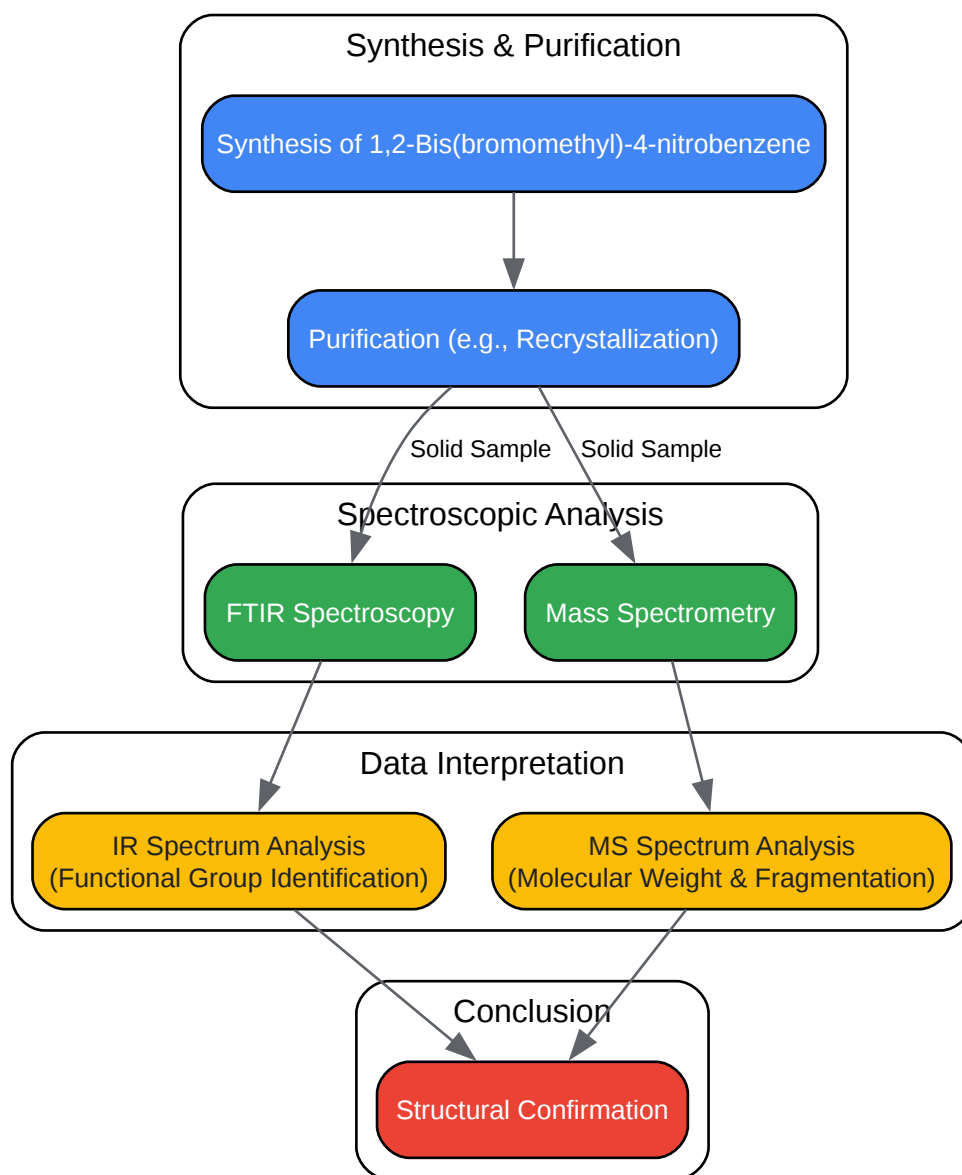
This protocol outlines a general procedure for obtaining a mass spectrum of a volatile or semi-volatile solid compound.<sup>[4][5]</sup>

- Sample Introduction: Introduce a small amount of the **1,2-Bis(bromomethyl)-4-nitrobenzene** sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Vaporization: Gently heat the probe to volatilize the sample into the ion source.

- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5][6]
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: Detect the separated ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its  $m/z$  ratio.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **1,2-Bis(bromomethyl)-4-nitrobenzene**.



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Caption: Workflow for the synthesis and spectroscopic confirmation of **1,2-Bis(bromomethyl)-4-nitrobenzene**.

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